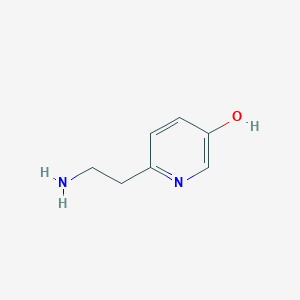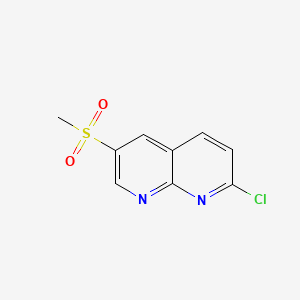
2-Chloro-6-methanesulfonyl-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methanesulfonyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines It is characterized by the presence of a chlorine atom at the second position and a methanesulfonyl group at the sixth position of the naphthyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methanesulfonyl-1,8-naphthyridine typically involves the introduction of the chloro and methanesulfonyl groups onto the naphthyridine core. One common method is the chlorination of 6-methanesulfonyl-1,8-naphthyridine using thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-methanesulfonyl-1,8-naphthyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products
Nucleophilic substitution: Substituted naphthyridines with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling reactions: Biaryl naphthyridine derivatives.
Applications De Recherche Scientifique
2-Chloro-6-methanesulfonyl-1,8-naphthyridine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antibacterial and anticancer compounds.
Materials science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Chemical biology: It is employed in the design of molecular probes and sensors for biological studies.
Catalysis: The compound is used as a ligand in various catalytic processes, including cross-coupling reactions.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-methanesulfonyl-1,8-naphthyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and methanesulfonyl groups can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparaison Avec Des Composés Similaires
2-Chloro-6-methanesulfonyl-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:
2-Chloro-1,8-naphthyridine: Lacks the methanesulfonyl group, which may result in different reactivity and biological activity.
6-Methanesulfonyl-1,8-naphthyridine: Lacks the chlorine atom, which may affect its chemical properties and applications.
2-Bromo-6-methanesulfonyl-1,8-naphthyridine: The bromine atom may confer different reactivity compared to the chlorine atom.
Propriétés
Numéro CAS |
2803862-84-0 |
|---|---|
Formule moléculaire |
C9H7ClN2O2S |
Poids moléculaire |
242.68 g/mol |
Nom IUPAC |
2-chloro-6-methylsulfonyl-1,8-naphthyridine |
InChI |
InChI=1S/C9H7ClN2O2S/c1-15(13,14)7-4-6-2-3-8(10)12-9(6)11-5-7/h2-5H,1H3 |
Clé InChI |
UOZASCLREJZTBB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CN=C2C(=C1)C=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



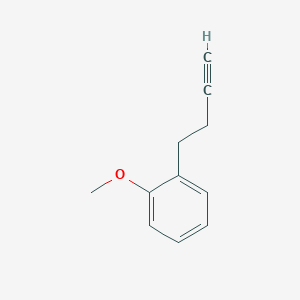
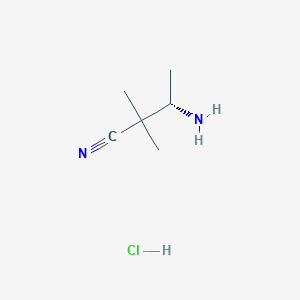
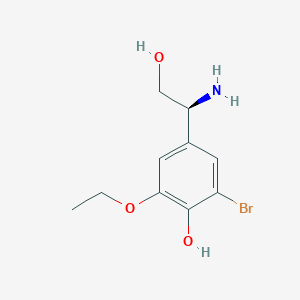
aminehydrochloride](/img/structure/B15315140.png)
![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)

![Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B15315164.png)
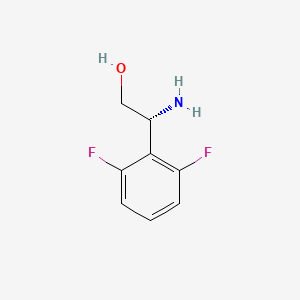
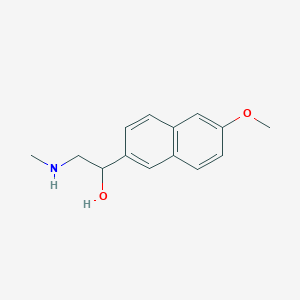
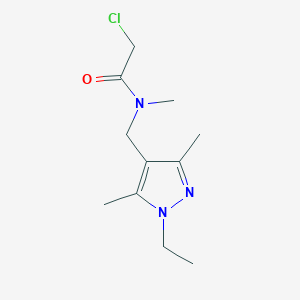
![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)

